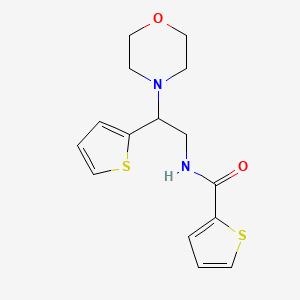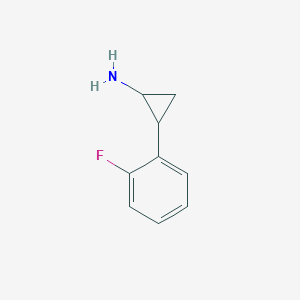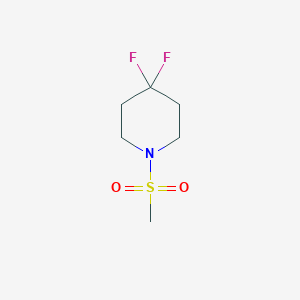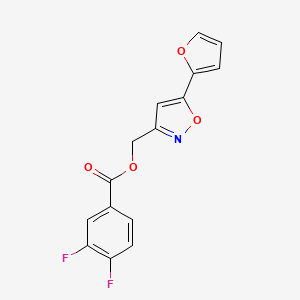
N-(2-morpholino-2-(thiophène-2-yl)éthyl)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide" is a molecule that is structurally related to various compounds studied for their biological activities, particularly as potential antitumor agents and inhibitors of cell proliferation. The related compounds have been synthesized and characterized using various techniques, including X-ray crystallography, spectroscopy, and elemental analyses. These compounds often contain a morpholino group and a thiophene ring, which are common features in molecules with potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of isocyanato-substituted benzene derivatives with amines, followed by cyclization reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similarly, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using X-ray crystallography. For example, the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide revealed that the morpholine ring adopts a chair conformation, and the thiophene ring is dihedrally angled with respect to the morpholine and benzamide rings . The crystal structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide showed that the molecule forms two-dimensional stair-like layered chains stabilized by hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their molecular structures and the presence of functional groups. The carboxamide group is a common feature that can participate in hydrogen bonding and potentially interact with biological targets. The morpholino group, being a heterocycle containing nitrogen, can also engage in various chemical interactions. The thiophene rings present in these molecules can contribute to the overall electronic properties and reactivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of the morpholino group and the thiophene ring influences the compound's solubility, electronic properties, and potential to interact with biological molecules. The crystallographic studies provide insights into the solid-state properties, such as crystal packing and intermolecular interactions, which can affect the compound's stability and solubility . The antimicrobial and antitumor activities of these compounds suggest that they have specific interactions with biological targets, which are influenced by their chemical properties .
Applications De Recherche Scientifique
Composés Biologiquement Actifs
Les analogues à base de thiophène, comme le composé en question, ont intéressé un nombre croissant de scientifiques comme une classe potentielle de composés biologiquement actifs . Ils jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Chimie Médicinale
Le composé a constitué une ancre indispensable pour les chimistes médicinaux afin de produire une bibliothèque combinatoire et de mener des efforts exhaustifs dans la recherche de molécules dirigeantes . Il a été rapporté qu'il possédait une large gamme de propriétés thérapeutiques avec des applications diverses en chimie médicinale .
Chimie Industrielle
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela suggère que le composé pourrait potentiellement être utilisé dans ce domaine.
Semi-conducteurs Organiques
Les molécules à médiation par le thiophène jouent un rôle important dans le développement des semi-conducteurs organiques . Cela implique que le composé pourrait être utilisé dans le développement de nouveaux semi-conducteurs organiques.
Transistors à Effet de Champ Organiques (OFET)
Le composé pourrait potentiellement être utilisé dans la fabrication de transistors à effet de champ organiques (OFET), compte tenu du rôle des molécules à médiation par le thiophène dans ce domaine .
Diodes Électroluminescentes Organiques (OLED)
Les molécules à médiation par le thiophène sont utilisées dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux OLED.
Activité Fongicide
Le composé a montré de bonnes activités fongicides contre certains organismes . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux fongicides.
Propriétés Pharmacologiques
Les molécules avec le système cyclique du thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments possédant ces propriétés.
Orientations Futures
Thiophene-based compounds have been the focus of many researchers due to their potential biological activities. They are used in the synthesis of pharmaceutical and biologically active compounds . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mécanisme D'action
Target of Action
Related compounds have shown considerable anti-urease and leishmanicidal potential .
Mode of Action
It’s worth noting that related compounds have exhibited a significant inhibitory effect on urease, with ic50 values in the range of 350–805 μM .
Biochemical Pathways
Related compounds have shown to inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions .
Result of Action
Related compounds have shown marked anticancer activities in human colorectal cancer (hct), hepatic cancer (hepg2), and breast cancer (mcf-7) cell lines .
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(14-4-2-10-21-14)16-11-12(13-3-1-9-20-13)17-5-7-19-8-6-17/h1-4,9-10,12H,5-8,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGJGIOASSWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)
![8-Bromo-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2515873.png)
![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)
![Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2515877.png)


![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515880.png)
